8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

EED inhibitor PRC2 epigenetics

A unique EED-binding PRC2 inhibitor tool compound for epigenetic target validation. Orthogonal to classical kinase inhibitors due to its C4-pyrrolidine substitution, making it ideal for selectivity profiling against PI3Kα/mTOR and CDK4/6 inhibitor series. Essential for deconvoluting EED-mediated vs. kinase-driven cellular phenotypes and for exploring PRC2 dependency in EZH2-mutant tumor models resistant to catalytic inhibitors. Secure high-purity research-grade material to advance your structure-based optimization program.

Molecular Formula C12H14N4O
Molecular Weight 230.271
CAS No. 2034375-43-2
Cat. No. B2459162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034375-43-2
Molecular FormulaC12H14N4O
Molecular Weight230.271
Structural Identifiers
SMILESCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3
InChIInChI=1S/C12H14N4O/c1-15-10(17)5-4-9-11(15)13-8-14-12(9)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3
InChIKeyKCQLCZOITHROEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-43-2): Procurement-Relevant Identity and Core Pharmacophore


8-Methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a fully unsaturated, N8-methylated pyrido[2,3-d]pyrimidin-7(8H)-one featuring a pyrrolidin-1-yl substituent at C4 [1]. The pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged kinase-inhibitor template that has yielded clinical candidates targeting CDK4/6, PI3Kα/mTOR, and EGFR [2][3]. Critically, this specific derivative is curated in ChEMBL (CHEMBL4094876) with bioactivity data against the embryonic ectoderm development (EED) protein, placing it within the emerging class of PRC2-targeting epigenetic agents rather than the classical kinase inhibitor space [1].

Why 8-Methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one Cannot Be Replaced by Generic Pyrido[2,3-d]pyrimidin-7-one Analogs


The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is exquisitely sensitive to substitution pattern, with the position and nature of the amine substituent dictating kinase selectivity versus epigenetic target engagement. Literature precedent demonstrates that a C2-(2-aminopyridine) side chain confers CDK4/6 selectivity [1], whereas a C4-pyrrolidin-1-yl group—as in this compound—redirects binding toward the EED subunit of PRC2 [2]. Even within the C4-pyrrolidine sub-series, the N8 substituent (methyl vs. cyclopentyl vs. propyl) is expected to modulate both target affinity and physicochemical properties, making simple generic interchange unreliable without quantitative comparative data.

8-Methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one: Quantitative Differentiation Evidence Against Closest Comparators


EED Binding Affinity: 8-Methyl Derivative vs. Structurally Distinct EED Binder Chemotypes

The target compound inhibits EED with an IC50 of 70 nM in a TR-FRET competition assay [1]. In the same assay format, a structurally unrelated EED binder (BDBM50241656, CHEMBL4092154) exhibits a Ki of 42 nM [2]. Although the chemotypes differ, both compounds occupy the EED H3K27me3-binding pocket, and the 1.7-fold potency difference provides a benchmark for relative affinity. No direct head-to-head EED data are available for other 8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one analogs, highlighting the uniqueness of this compound's annotated EED activity.

EED inhibitor PRC2 epigenetics TR-FRET

Target Selectivity Switch: C4-Pyrrolidine EED Inhibition vs. C2-Amino-Pyrido-Pyrimidinone PI3Kα/mTOR Dual Inhibition

A structurally related 2-amino-6-aryl-4-methyl-8-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (PDB ligand 0TB) is a potent dual PI3Kα/mTOR inhibitor whose co-crystal structure with PI3Kγ (PDB 4FAD) confirms occupancy of the kinase ATP-binding site [1][2]. In contrast, the target compound (CAS 2034375-43-2) lacks the C2-amino group and instead bears an unsubstituted C2 position, shifting its annotated bioactivity entirely toward EED (IC50 70 nM) [3]. This demonstrates that the absence of the C2-amino-aryl substituent abolishes PI3K/mTOR engagement, converting the scaffold from a kinase inhibitor into an epigenetic probe.

PI3Kα mTOR EED target selectivity kinase vs. epigenetic

N8-Methyl vs. N8-Cyclopentyl: Differential Kinase Inhibition Profiles in the Pyrido[2,3-d]pyrimidin-7-one Series

The N8 substituent is a well-established determinant of kinase selectivity in pyrido[2,3-d]pyrimidin-7-ones. Palbociclib (PD 0332991), bearing an N8-cyclopentyl group, potently inhibits CDK4 (IC50 = 11 nM) and CDK6 (IC50 = 16 nM) [1]. In contrast, the target compound bears an N8-methyl group, and its only annotated bioactivity is EED inhibition (IC50 = 70 nM) with no reported CDK activity [2]. While the C2-position substitution also differs, within the broader class the N8-alkyl group modulates both the conformational preference of the scaffold and the occupancy of hydrophobic kinase selectivity pockets, providing a structural rationale for differential target engagement.

CDK4/6 N8-substituent SAR kinase selectivity

EED vs. EZH2 Inhibitor Differentiation: Targeting the PRC2 Regulatory Subunit Rather Than the Catalytic Subunit

The majority of clinically advanced PRC2 inhibitors target the catalytic SET domain of EZH2 (e.g., tazemetostat, EPZ-6438). The target compound, by binding EED, represents an orthosteric/allosteric mechanism that disrupts PRC2 activity through H3K27me3-binding pocket occupancy rather than direct SET domain inhibition [1]. Published EED binders in the pyrimidopyridone series have demonstrated cellular target engagement—reducing global H3K27me3 levels in G401 cells with IC50 values in the low micromolar range [2]. The target compound's EED IC50 of 70 nM in biochemical assay is consistent with a probe-quality tool compound for dissecting EED-dependent PRC2 functions independently of EZH2 catalytic inhibition.

PRC2 EZH2 EED allosteric inhibitor epigenetics

8-Methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one: Evidence-Backed Application Scenarios


EED-Focused Epigenetic Chemical Probe Development

With an EED IC50 of 70 nM and a well-defined TR-FRET competition assay, this compound serves as a starting point for structure-based optimization of EED-binding PRC2 inhibitors. Its unique substitution pattern (C4-pyrrolidine, N8-methyl, C2-unsubstituted) defines a distinct chemical space within the pyrido[2,3-d]pyrimidin-7-one family that is orthogonal to the extensively explored C2-amino-aryl kinase inhibitor series [1].

Target Selectivity Profiling of Pyrido[2,3-d]pyrimidin-7-one Libraries

The target-switch evidence (C2-amino-aryl → PI3Kα/mTOR kinase inhibition vs. C2-unsubstituted/C4-pyrrolidine → EED binding) makes this compound an essential selectivity control in kinase inhibitor screening panels. Including this compound in selectivity profiling enables deconvolution of EED-mediated vs. kinase-mediated cellular phenotypes, supported by the PI3Kα/mTOR co-crystal structures of the C2-amino analog (PDB 4FAD, 4FA6) [2][3].

EZH2 Inhibitor-Resistant Cancer Model Studies

As an EED binder with a mechanism distinct from EZH2 catalytic inhibitors, this compound enables investigation of PRC2 dependency in tumor models where EZH2 SET-domain mutations confer resistance to tazemetostat-class agents. The EED-binding mechanism (targeting the H3K27me3-binding pocket) bypasses EZH2 catalytic site alterations, providing a complementary pharmacological tool for epigenetic target validation [4].

Chemical Biology of PRC2 Subunit-Specific Inhibition

The compound enables dissection of EED-dependent vs. EZH2-dependent PRC2 functions. In combination with EZH2 catalytic inhibitors and EED knockdown/knockout models, this tool compound can help define which PRC2-mediated gene silencing events are specifically dependent on the EED regulatory subunit rather than on EZH2 methyltransferase activity alone, as demonstrated by published EED-binder probe molecules showing cellular H3K27me3 reduction [4].

Quote Request

Request a Quote for 8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.